N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine
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Overview
Description
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine is a complex organic compound that belongs to the class of fused heterocyclic systems This compound features a unique structure combining a benzodioxole moiety with a triazinoindole framework, which imparts significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine typically begins with the preparation of 3-amino-[1,2,4]triazino[5,6-b]indole. This intermediate is synthesized by reacting isatin with 2-aminoguanidinium carbonate in boiling acetic acid . The intermediate compound then undergoes a condensation reaction with 1,3-benzodioxole-5-carbaldehyde under acidic conditions to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazinoindole derivatives.
Scientific Research Applications
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiparasitic activities.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as aldose reductase, which plays a role in oxidative stress and neurodegenerative diseases . By inhibiting this enzyme, the compound reduces the production of reactive oxygen species, thereby exerting protective effects on cells.
Comparison with Similar Compounds
Similar Compounds
5H-[1,2,4]triazino[5,6-b]indol-3-amine: Shares the triazinoindole core structure but lacks the benzodioxole moiety.
Indole-3-acetic acid: Contains the indole nucleus and is a plant hormone with different biological activities.
1-benzo[1,3]dioxol-5-yl-indoles: Similar structure with variations in the fused heterocyclic systems.
Uniqueness
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine is unique due to its combination of a benzodioxole moiety with a triazinoindole framework. This structural uniqueness imparts distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2/c1-10-2-4-13-12(6-10)16-17(20-13)21-18(24-22-16)23-19-8-11-3-5-14-15(7-11)26-9-25-14/h2-8H,9H2,1H3,(H2,20,21,23,24)/b19-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSPHPUXEOOSRY-UFWORHAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C/C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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